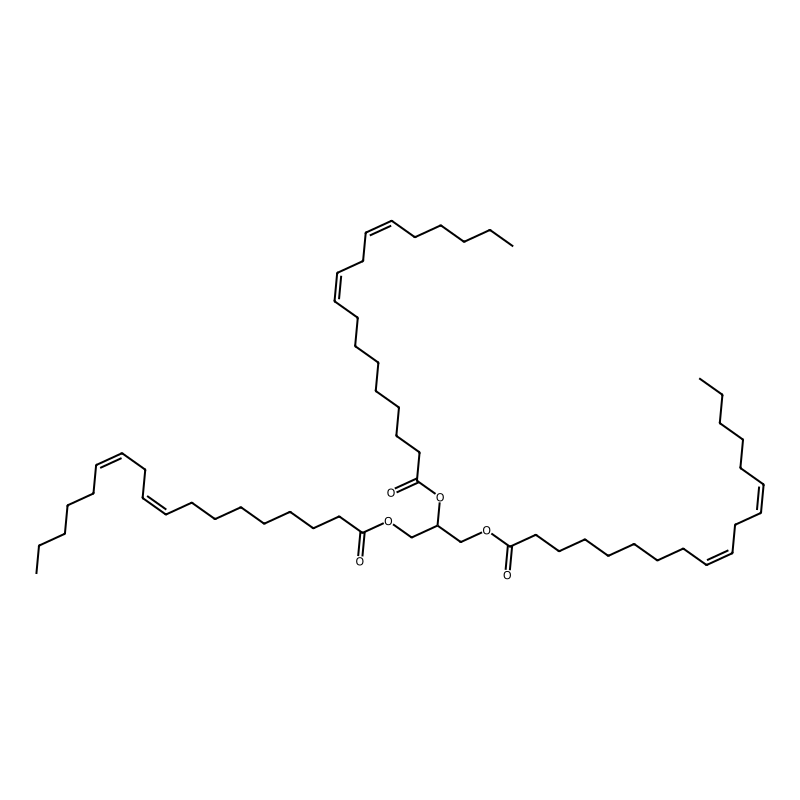

Trilinolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Core Physical and Chemical Properties of Trilinolein

The following table summarizes the fundamental physicochemical data for trilinolein, which is critical for experimental design and formulation.

| Property | Value / Description | Conditions / Notes |

|---|---|---|

| Common Name | This compound, Glyceryl trilinoleate [1] | |

| Systematic Name | 1,2,3-Tri-[(cis,cis)-9,12-octadecadienoyl]glycerol [1] | |

| CAS Registry Number | 537-40-6 [2] [1] | |

| Molecular Formula | C₅₇H₉₈O₆ [2] [1] | |

| Molecular Weight | 879.38 g/mol [2] [1] | |

| Density | 0.925 g/mL [1] | At 20 °C |

| Melting Point | -5 to -4 °C [1] | |

| Boiling Point | 816.5 ± 65.0 °C [1] | Predicted |

| Refractive Index | n | Information missing from search results |

| Physical Form | Colorless to Pale Yellow liquid [1] | |

| Storage | -20°C [1] |

Solubility and Antioxidant Profile

This compound's solubility in various solvents and its intrinsic antioxidant activity are key for its application in biological and food systems.

| Property | Details |

|---|---|

| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Hexanes [1]. Shows better compatibility with non-polar solvents like octanol due to long hydrophobic chains [3]. |

| Antioxidant Activity | Demonstrates potent in vitro antioxidant activity, with a maximal mean reduction of oxygen-derived free radicals (OFR) by 48.0% measured via enhanced chemiluminescence. This activity is more potent than Trolox (-39.2%) and is attributed to its polyunsaturated structure [4]. |

Thermal Stability and Oxidation Behavior

Understanding the thermal degradation and oxidation pathways of this compound is essential for processing and storage stability.

| Aspect | Findings |

|---|---|

| General Oxidation Products | Autoxidation (50-60°C) produces monohydroperoxides (primary products), bishydroperoxides, mono- and diepoxides, and hydroxy compounds. Fragmentation patterns from these help identify hydroperoxide isomers [5]. |

| *cis/trans* Isomerization | Heating pure this compound leads to cis/trans isomerization. Key isomers formed are C18:2-9c12t and C18:2-9t12c. At 180°C, total trans C18:2 is 0.074 mg/g, rising to 0.198 mg/g at 220°C. Density Functional Theory (DFT) calculations show the energy difference between cis and trans linoleic acid is 6.2 kJ/mol [6]. |

| Oxidative Cleavage Products | Secondary volatile aldehydes from β-scission of alkoxy radicals include hexanal, trans,trans-2,4-decadienal, trans-2-decenal, and others. These compounds are associated with off-flavors and potential health risks [6]. |

| Recommended Heating Limit | To minimize the formation of trans fatty acids, oils high in linoleic acid should be maintained at 140°C or less [6]. |

Experimental Protocols for Key Analyses

Differential Scanning Calorimetry (DSC) for Phase Behavior

This protocol is adapted from a study on the phase behavior of binary mixtures of triglycerides [7].

- Sample Preparation: Accurately weigh 5-13 mg of this compound (or its mixture with other TAGs like tripalmitin or triolein) into an aluminum seal cell.

- Temperature Program:

- For systems with high-melting TAGs: Equilibrate at 85°C for 10 minutes. Cool to -80°C at a controlled rate of 4°C/min. Immediately heat to 80°C at 2°C/min.

- For systems with low-melting TAGs (e.g., OOO/LLL): Equilibrate at 50°C for 10 minutes. Cool to -100°C at 4°C/min. Immediately heat to 50°C at 2°C/min.

- Data Analysis: Record heat flux during cooling and heating. Analyze peak top temperatures and calculate enthalpies from peak areas. Deconvolute complex peaks with multiple tops or shoulders at the baseline.

Analysis of Heat-Induced Isomerization and Oxidation

This protocol details the steps for investigating thermal degradation products [6].

- Heating Procedure:

- Transfer approximately 1 g of highly purified this compound into a 10 mL glass tube.

- Incubate the tube in a methyl silicon oil bath (temperature accuracy ±1°C) for 5 hours at a target temperature (e.g., 120°C to 220°C).

- After heating, cool samples to room temperature, seal under a nitrogen atmosphere, and store at -20°C prior to analysis.

- Fatty Acid Methyl Ester (FAME) Derivatization:

- Weigh 20 mg of the heated this compound sample into a stoppered glass tube.

- Add 4 mL of 2% sulfuric acid/methanol solution.

- Heat the vial in an 80°C water bath for 2 hours.

- Cool the tube, add 2 mL of deionized water and 2 mL of n-hexane. Stir the solution for 2 minutes.

- Transfer the supernatant n-hexane layer to a new tube and wash with 1 mL of 2% KOH solution.

- Dry the n-hexane phase over anhydrous sodium sulfate before GC analysis.

- GC Analysis of FAMEs:

- Instrument: GC equipped with a flame ionization detector (FID) and a fused-silica capillary column (e.g., HP-88, 100 m × 0.25 mm × 0.20 μm).

- Carrier Gas: Nitrogen.

- Injection/Detection Temp.: 225°C / 230°C.

- Oven Program: 60°C (hold 5 min) → 160°C at 25°C/min (hold 5 min) → 225°C at 2°C/min (hold 14.5 min).

- Quantification: Identify cis and trans isomers by comparing retention times with authentic standards. Calculate the amount of each fatty acid isomer using a predetermined calibration curve.

Experimental Workflow and Oxidation Pathways

The following diagram illustrates the logical workflow for the thermal oxidation and analysis of this compound.

Diagram 1: Experimental workflow for the thermal oxidation and analysis of this compound.

The primary autoxidation pathway of this compound involves the formation of various oxygenated products, as summarized below.

Diagram 2: Key pathways in the autoxidation of this compound, leading to various primary and secondary products.

Application Notes for Research and Development

- Handling and Storage: Given its susceptibility to oxidation, store this compound at -20°C under an inert atmosphere (e.g., nitrogen) and protect it from light [1].

- Solvent Selection: For dissolution, use non-polar or slightly polar solvents such as chloroform or hexanes. Solubility may increase with temperature [3] [1].

- Biostimulant Potential: this compound has been investigated as a plant biostimulant. Studies have applied it via irrigation at concentrations of 1 and 5 mg/L, showing enhanced accumulation of health-promoting phytochemicals in broccoli [8].

References

- 1. 537-40-6(this compound) Product Description [chemicalbook.com]

- 2. This compound(537-40-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound [solubilityofthings.com]

- 4. The in vitro antioxidant activity of this compound and other lipid- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of model triacylglycerol (triolein, this compound ... [sciencedirect.com]

- 6. Mechanisms of isomerization and oxidation in heated ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase Behavior of Binary Mixtures of Tripalmitin, Triolein, ... [jstage.jst.go.jp]

- 8. Increasing nutritional value of broccoli with seaweed extract and this compound - ScienceDirect [sciencedirect.com]

Chemical Identification and Properties of Trilinolein

The table below summarizes the key identifiers and physicochemical properties of Trilinolein.

| Property Category | Details and Descriptors |

|---|---|

| Systematic Name | 1,2,3-tri-(9Z,12Z-octadecadienoyl)-glycerol [1] |

| Common Synonyms | LLL; Glyceryl trilinoleate; Linolein [2] [3] |

| CAS Registry Number | 537-40-6 [2] [3] |

| Molecular Formula | C₅₇H₉₈O₆ [2] [3] [1] |

| Molecular Weight | 879.39 g/mol (theoretical); 878.736342 g/mol (exact mass) [2] [1] |

| Lipid Number | TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z)) [2] [1] |

| IUPAC Standard InChIKey | HBOQXIRUPVQLKX-BBWANDEASA-N [2] [3] [1] |

| Physical State | Liquid [2] |

| Calculated logP | 18.28 [1] |

Biological Context and Research Data

This compound has demonstrated significant biological activities in experimental models, particularly in cardioprotection.

| Aspect | Findings from Research |

|---|---|

| General Biological Role | A neutral lipid (triglyceride) stored in lipid droplets within cells for energy storage [4]. |

| Cardioprotective Effects (in vitro) | At 1 µM, reduces oxygen-derived free radicals in leukocytes and mitigates mitochondrial swelling/deformation caused by ischemia-reperfusion injury in perfused rat hearts [1]. |

| Cardioprotective Effects (in vivo) | At 1 mg/kg in a rat coronary artery ligation model, reduces incidence/duration of ventricular tachycardia and decreases infarct size [1]. |

| Thermochemical Data | Enthalpy of combustion (ΔcH°liquid): -34555.7 ± 1.3 kJ/mol [3]. |

Overview of Triacylglycerol Assay Methods

While the search results do not contain a specific step-by-step protocol for this compound, they describe general methodological principles for quantifying total triacylglycerols (TG) that are widely applicable.

- A Rapid, Colorimetric Assay: One source describes a reliable and economical method for quantifying TG in cells and animal tissues [5]. The protocol involves:

- Organic Extraction: Partitioning triglycerides away from proteins and other hydrophilic molecules that could interfere with the assay [5].

- Colorimetric Detection: Using an enzyme-linked reaction to produce a measurable color change [5]. This method avoids the use of environmentally unfriendly halogenated solvents [5].

- A Classic Enzymatic Procedure: An older study details a method where triglycerides are extracted into an organic phase (nonane), followed by a reaction that liberates glycerol. The glycerol is then quantified via a series of reactions that ultimately produce a colored compound, 3,5-diacetyl-1,3-dihydrolutidine [6].

For current research, commercially available enzymatic kits based on similar principles are the standard. You would need to verify that the kit's antibodies or enzymes recognize this compound, though most are designed for general triglyceride detection.

Metabolic Pathway and Signaling Context

The following diagram illustrates the cellular process of lipid droplet formation, the storage site for triglycerides like this compound, based on research findings [4].

Diagram 1: TG storage pathway in the ER and lipid droplets.

Research indicates that the efficiency of packaging triglycerides into lipid droplets is modulated by the lipid composition of the ER membrane [4]. Diacylglycerol (DAG), which is enriched at sites of LD formation, promotes the nucleation and packaging of TGs into LDs [4]. Conversely, when specific proteins like the lipid phosphatase Pah1 are deleted, TG fails to package into LDs and instead accumulates in the ER membrane, which can disrupt ER function [4].

Key Research Considerations

- Source for Experiments: this compound is available from biochemical suppliers as a high-purity neat compound for research use [2].

- Focus on Pathways: The broader context of lipid signaling, including molecules like ceramide and diacylglycerol, is crucial for understanding the metabolic and regulatory environment in which this compound exists [4] [7].

References

- 1. Structure Database (LMSD) [lipidmaps.org]

- 2. This compound | CAS 537-40-6 | Larodan Research Grade Lipids [larodan.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Pre-existing bilayer stresses modulate triglyceride ... [elifesciences.org]

- 5. A simple and rapid method to assay triacylglycerol in cells ... [sciencedirect.com]

- 6. Manual and semi-automated procedures for ... [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid signaling [en.wikipedia.org]

trilinolein synthetic sources

Trilinolein: An Overview

This compound is a triacylglycerol (a core lipid molecule) in which all three fatty acid chains attached to the glycerol backbone are linoleic acid (a polyunsaturated omega-6 fatty acid with the notation C18:2) [1]. Its structure is a key determinant of its physical and biological properties.

The table below summarizes its fundamental chemical identity.

| Property | Description |

|---|---|

| CAS Number | 537-40-6 [2] [3] [4] |

| Systematic Name | 1,2,3-Trilinoleoylglycerol [3] |

| Molecular Formula | C₅₇H₉₈O₆ [2] [3] [4] |

| Molecular Weight | 879.38 g/mol [2] [3] |

| Purity (Commercial) | ≥ 98% (HPLC) [4] |

| Physical Form | Light yellow to colorless liquid [2] [4] |

| Density | 0.919 - 0.929 g/mL at 20 °C [2] [4] |

| Storage Condition | Store at ≤ -10 °C to -20 °C [2] [4] |

Sources and Isolation

This compound can be sourced both synthetically and from nature. For pharmaceutical and research applications, it is available as a purified synthetic compound [2] [4]. It is also a natural component of various plants, and research has focused on isolating it from these sources.

One detailed protocol for isolating this compound from the roots of Cyphostemma adenocaule is summarized in the workflow below [5].

Beyond this specific example, this compound is also a known constituent of other significant medicinal plants, most notably Panax pseudoginseng (a Chinese herb also known as Sanchi) [6] [7]. It is also a component of various seed and plant oils [1].

Documented Bioactivities and Mechanisms

This compound has demonstrated several promising biological activities in pre-clinical studies, with a number of mechanisms proposed.

Antioxidant Activity

A foundational study measured the in vitro antioxidant activity of this compound using enhanced chemiluminescence. The results demonstrated potent dose-dependent free radical scavenging [6].

The table below quantifies its performance compared to other compounds in this assay.

| Compound Tested | Tested Concentration Range | Maximal Reduction of OFR | Notes |

|---|---|---|---|

| This compound | 10⁻¹⁰ to 10⁻⁶ M | -48.0% [6] | Most potent compound tested |

| Trolox (Water-soluble vitamin E analog) | Not specified | -39.2% [6] | Common antioxidant control |

| Catechin (Plant antioxidant) | Not specified | -40.0% [6] | Potent activity |

| Linoleic Acid (C18:2) | 10⁻⁹ to 10⁻⁷ M | -31.9% [6] | Dose-responsive |

| Palmitic Acid (C16:0, Saturated) | 10⁻⁷ to 10⁻⁶ M | -15.2% [6] | Weak activity |

This antioxidant effect is considered a primary mechanism for its observed cardioprotective action, which includes preserving mitochondrial ultrastructure in rat hearts subjected to ischemia [7].

Cardiovascular and Other Cellular Effects

Research has elucidated several other specific mechanisms through which this compound exerts its effects, particularly on cardiovascular and cancer cells. The following diagram integrates these key mechanistic pathways based on multiple studies [5] [7].

Research Applications and Market Outlook

This compound is utilized across multiple industries, reflecting its versatility [8] [4]:

- Pharmaceuticals: Investigated for its cardioprotective, anti-proliferative, and anti-apoptotic effects. It also serves as a carrier for lipophilic drugs to improve bioavailability.

- Cosmetics: Used in skincare formulations for its moisturizing properties and ability to improve skin elasticity.

- Food Industry: Functions as a natural emulsifier to enhance texture and stability.

- Agriculture: Acts as a surfactant in pesticide formulations.

The market for this compound is expected to grow, with one analysis projecting a compound annual growth rate (CAGR of 14.3%) from 2025 to 2032, indicating rising interest and application potential [8].

Key Information Gaps and Next Steps for Researchers

- Synthetic Routes Not Detailed: The search results confirm this compound is available synthetically but do not provide detailed laboratory-scale synthesis protocols, reaction conditions, or yield optimization data.

- Focus on Natural Isolation: The most detailed experimental protocol available is for isolation from a plant source, not for de novo chemical synthesis [5].

To address these gaps in your technical guide, I suggest you:

- Consult specialized chemistry databases like SciFinder or Reaxys for detailed synthetic patents and papers.

- Search for literature on glycerol esterification and enzymatic synthesis of triglycerides for potential methodologies.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. 537-40-6(this compound) Product Description [chemicalbook.com]

- 3. | CAS#:537-40-6 | Chemsrc this compound [chemsrc.com]

- 4. This compound [chemimpex.com]

- 5. (PDF) A Natural Triglyceride from the Methanol Root Extract of... [academia.edu]

- 6. The in vitro antioxidant activity of this compound and other lipid-related... [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro antioxidant activity of this compound and... | Semantic Scholar [semanticscholar.org]

- 8. CAS 537-40-6 Market Size ( this compound to 2032 ): The... 2025 [linkedin.com]

Comprehensive Technical Guide: Trilinolein from Plant Oil Sources for Pharmaceutical Research

Introduction to Trilinolein and Its Significance

This compound (C₅₇H₉₈O₆) is a triglyceride molecule in which all three esterification sites on the glycerol backbone are occupied by linoleic acid residues, an omega-6 polyunsaturated fatty acid [1] [2]. With a molecular weight of 879.38 g/mol and CAS number 537-40-6, this compound exists as a colorless to light yellow liquid at room temperature [2]. This compound has garnered significant research interest due to its diverse bioactivities, including cardiovascular protection, antioxidant properties, anti-metastatic potential, and recently discovered photoprotective effects [1] [2]. The compound's multi-target mechanism of action positions it as a promising candidate for pharmaceutical development, particularly in areas requiring modulation of cellular stress responses and signaling pathways.

For research purposes, this compound is commercially available through specialized chemical suppliers like MedChemExpress, with purity levels typically ≥98% [1] [2]. It is soluble in DMSO (100 mg/mL, 113.72 mM) and requires storage at -20°C in sealed containers protected from moisture and light to maintain stability [2]. The growing pharmaceutical interest in this compound stems from its simultaneous targeting of multiple pathological processes, including oxidative stress, aberrant cellular proliferation, and inflammatory cascades, making it particularly valuable for complex disease conditions such as cancer, cardiovascular diseases, and cerebrovascular disorders including cerebral ischemia [2].

Plant Sources of this compound

Primary Natural Sources

2.1.1 Safflower (Carthamus tinctorius)

Safflower seeds represent one of the richest natural sources of the linoleic acid precursors necessary for this compound formation. The oil extracted from safflower seeds typically contains 55-70% linoleic acid, with some specialized varieties developed through selective breeding containing even higher concentrations [3]. Cold-pressed safflower oil possesses significant nutritional and pharmaceutical value due to its rich composition of bioactive compounds beyond this compound, including notable concentrations of α-tocopherol (the most biologically active form of vitamin E) and various phytosterols [3]. The high polyunsaturated fatty acid (PUFA) content, particularly the elevated linoleic acid composition, makes safflower oil an ideal starting material for this compound isolation and purification.

Safflower cultivation demonstrates broad adaptability to various soil and climatic conditions, with optimal growth occurring at temperatures between 24-32°C [3]. The plant develops an extensive root system reaching 2-3 meters deep, contributing to its drought tolerance. The seeds themselves measure 6-10 mm in length and resemble sunflower seeds but with thicker hulls, which historically presented extraction challenges [3]. Modern breeding efforts have successfully reduced the hull content from approximately 70% to 45%, significantly improving oil extraction efficiency [3]. Beyond this compound, safflower seeds contain serotonin derivatives such as N-(p-Coumaroyl)serotonin and N-Feruloylserotonin, which demonstrate potent free radical scavenging activity and may contribute synergistically to the observed health benefits of safflower oil extracts [3].

2.1.2 Sunflower (Helianthus annuus)

Sunflower oil represents another significant source of linoleic acid for this compound formation, though its composition varies considerably based on cultivar and processing methods. Conventional sunflower oil (high-linoleic type) contains approximately 69% linoleic acid, while specialized varieties include high-oleic (82% oleic acid), mid-oleic (65% oleic acid), and high-stearic/high-oleic (72% oleic acid, 18% stearic acid) types [4]. The genetic plasticity of sunflower plants has been leveraged through selective breeding to optimize fatty acid profiles, with ongoing genomic studies identifying key regulators of oil metabolism that could further enhance linoleic acid production [4].

Recent genomic analyses of sunflowers have revealed a whole-genome duplication event occurring approximately 29 million years ago, which contributed to the development of two major breeding traits: flowering time and oil metabolism [4]. These findings provide a scientific foundation for developing hybrid sunflowers with enhanced oil production capabilities and optimized fatty acid profiles for pharmaceutical applications. Beyond this compound precursors, sunflower oil contains valuable phytochemical cofactors including phytosterols, polyphenols, squalene, and terpenoids, which may contribute additive or synergistic effects in therapeutic applications [4]. The neutral taste profile and high vitamin E content (providing 274% of the Daily Value per 100g) further enhance sunflower oil's utility as a source material for this compound extraction [4].

Comparative Analysis of Source Oils

Table 1: Comparative Analysis of Safflower and Sunflower Oils as this compound Sources

| Parameter | Safflower Oil | Sunflower Oil (High-Linoleic) |

|---|---|---|

| Linoleic Acid Content | 55-70% [3] | 69% [4] |

| Oil Content in Seed | 27-32% [3] | 35-42% (estimated) |

| Primary Co-factors | α-Tocopherol, serotonin derivatives [3] | Vitamin E, phytosterols, polyphenols [4] |

| Extraction Considerations | Thick seed hull (45% of seed) [3] | thinner hull, easier processing |

| Oxidative Stability | Lower (high PUFA) | Lower (high PUFA) |

| Agricultural Yield | 1000-2500 seeds/plant [3] | Varies by cultivar |

| Global Production | ~800,000 tonnes/year [3] | 20.3 million tonnes/year [4] |

Extraction and Processing Methodologies

Conventional Extraction Techniques

Traditional oil extraction methods from safflower and sunflower seeds encompass three primary approaches: mechanical extraction (pressing), solvent extraction, and hybrid methods [5]. Mechanical extraction typically employs expeller pressing, which can be performed under hot or cold conditions. Hot pressing achieves higher oil yields (approximately 75% of available oil) but may compromise thermal-sensitive compounds like this compound, while cold pressing preserves bioactive components but yields less oil with higher residual oil in the meal (up to 10-20%) [5]. The critical parameters in mechanical extraction include press pressure, rotational speed, seed moisture content, and process temperature, all of which require optimization to balance yield and compound integrity.

Solvent extraction, predominantly using hexane, achieves substantially higher extraction efficiency with residual oil below 1% [5]. This method leverages hexane's excellent solvation capacity for vegetable oils, favorable boiling point for energy-efficient distillation, and chemical neutrality toward the extracted oil. However, significant drawbacks include hexane's high flammability, requiring specialized equipment, potential degradation of heat-sensitive compounds during solvent recovery, and environmental concerns [5]. The hybrid pre-press and solvent method combines both approaches, initially reducing oil content to 16-20% through mechanical pressing followed by solvent extraction to achieve residual oil below 0.5% [5]. This approach balances efficiency with reduced solvent usage but still presents environmental and compound integrity challenges for this compound extraction.

Advanced Extraction Technologies

Table 2: Advanced Extraction Technologies for Plant Oils

| Extraction Method | Principle | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as solvent [6] [7] | High purity and yield, minimal thermal degradation [7] | High equipment cost, pressure optimization required | Excellent for heat-sensitive compounds |

| Microwave-Assisted Extraction | Dielectric heating causing cell rupture [6] [5] | Reduced time (<30 min) and solvent usage [5] | Unsuitable for non-polar compounds, may degrade PUFAs [5] | Moderate (requires temperature control) |

| Instantaneous Controlled Pressure Drop (DIC) | Thermo-mechanical effects from pressure cycles [8] | Low energy consumption, prevents thermal degradation [8] | Emerging technology, optimization ongoing | Promising for scale-up |

| Ultrasound-Assisted Extraction | Cavitation disrupts cell walls [5] | Enhanced efficiency, reduced extraction time [5] | Potential free radical formation | Good with proper parameter control |

| Enzyme-Assisted Extraction | Cell wall degradation by enzymes [6] [5] | Mild conditions, high specificity | Enzyme cost, longer extraction times | Good for preserving bioactivity |

Supercritical Fluid Extraction (SFE) has demonstrated particular promise for this compound-rich oil extraction, achieving superior purity and yield compared to conventional methods while eliminating solvent residues [7]. The process utilizes carbon dioxide in its supercritical state (achieved at specific temperature and pressure equilibria), which exhibits gas-like penetration capabilities and liquid-like solvation properties [7]. The extraction workflow involves sample preparation (drying and grinding to increase surface area), introduction into the extraction column, system pressurization and heating to achieve supercritical conditions, controlled fluid injection, compound extraction, and separation through depressurization [7]. This method effectively preserves thermolabile compounds like this compound while avoiding the environmental and toxicity concerns associated with organic solvents.

The Instantaneous Controlled Pressure Drop (DIC) technology represents another advanced approach particularly suitable for essential oil extraction, with potential applications for this compound-rich oils [8]. This method applies compression-decompression cycles to plant material, typically treating it with saturated steam for brief periods followed by abrupt pressure drops to vacuum conditions [8]. The rapid vaporization of volatile compounds, followed by immediate cooling through volume expansion, prevents thermal degradation of sensitive components [8]. Research indicates DIC technology significantly reduces processing time and energy consumption while improving overall yield, addressing key limitations of conventional extraction methods [8]. As this technology continues to be optimized for specific oilseeds like safflower and sunflower, it may offer a scalable, efficient approach for this compound extraction.

Biological Activities and Molecular Mechanisms

Signaling Pathways and Molecular Targets

This compound demonstrates a multifaceted pharmacological profile by simultaneously modulating several critical cellular signaling pathways. Research has identified that this compound inhibits both the PI3K/Akt and Ras/MEK/ERK signaling cascades, two key pathways regulating cell survival, proliferation, and migration [2]. Additionally, this compound directly inhibits matrix metalloproteinase-2 (MMP-2), an enzyme crucial for tissue remodeling and cancer metastasis [2]. These coordinated actions underlie this compound's ability to reduce oxidative stress, induce apoptosis in malignant cells, and inhibit cell migration, positioning it as a promising multi-target therapeutic agent particularly for complex pathologies like cancer and cardiovascular diseases.

Recent research has elucidated this compound's role in activating cellular autophagy through the AMPK-mTOR signaling axis, revealing a novel mechanism for its observed photoprotective effects [1]. Autophagy serves as a critical cellular process for eliminating metabolic waste and maintaining homeostasis by degrading and recycling organelles and proteins [1]. This compound activates AMPK (AMP-activated protein kinase), a vital metabolic energy sensor that regulates energy balance and metabolic stress [1]. Phosphorylated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a central regulator of cellular metabolism, growth, proliferation, survival, and autophagy processes [1]. This AMPK-mediated mTOR inhibition promotes autophagic activity, enabling cells to better withstand oxidative stress and damage induced by environmental stressors like UVB radiation.

Pathway Visualization

Schematic of this compound's Multitarget Mechanisms: This diagram illustrates the key molecular pathways modulated by this compound, including AMPK-mTOR mediated autophagy induction and inhibition of PI3K/Akt and Ras/MEK/ERK signaling networks.

Documented Bioactivities

The photoprotective properties of this compound have been demonstrated in both cellular and animal models of UVB-induced skin damage [1]. In human skin fibroblasts (HSF) exposed to UVB radiation, this compound treatment at concentrations of 1.25, 2.5, and 5 μM significantly protected against phototoxicity, with the optimal protective effect observed at 5 μM [1]. Mechanistic studies revealed that this compound reduced UVB-induced reactive oxygen species (ROS) generation, decreased the proportion of apoptotic cells, and enhanced autophagic flux as evidenced by increased LC3-II accumulation and decreased p62 expression [1]. These effects were mediated through AMPK activation and subsequent mTOR inhibition, establishing a clear signaling pathway for this compound's photoprotective action.

In cardiovascular research, this compound has demonstrated significant cardioprotective and vasoprotective effects [2]. In vitro studies using endothelial cells stimulated by oxidized low-density lipoprotein (ox-LDL), this compound (10 μM, 24 h) increased cell viability, reduced apoptosis from 23% to 19%, inhibited ICAM-1 and E-selectin mRNA expression, and enhanced antioxidant activity through increased superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities while decreasing malondialdehyde (MDA) levels [2]. Additionally, this compound (5-20 μM, 24-72 h) inhibited platelet-derived growth factor (PDGF-BB)-stimulated vascular smooth muscle cell migration and reduced protein levels of Ras, MEK, phosphorylated MEK, phosphorylated ERK, and MMP-2 [1] [2]. In animal models of cerebral ischemia-reperfusion, this compound (50-200 mg/kg, oral administration) reduced cerebral infarction area, neurological deficits, and TUNEL-positive neuronal apoptosis [2].

The anticancer potential of this compound has been investigated in various cancer cell lines, including A549 (non-small cell lung cancer), A498 (renal cancer), and MKN-45 (gastric cancer) cells [2]. This compound treatment (3.12-100 μg/mL, 24-48 h) inhibited cell viability in a dose- and time-dependent manner, induced apoptosis, and caused G0/G1 phase cell cycle arrest in A549 cells [2]. These effects were associated with downregulation of the PI3K/Akt pathway and increased intracellular ROS production [2]. The multi-target nature of this compound's action, simultaneously affecting proliferation, apoptosis, and migration pathways, makes it particularly interesting for anticancer drug development, especially for cancers characterized by pathway redundancies and resistance to single-target agents.

Experimental Protocols and Research Methodologies

In Vitro Assessment Protocols

5.1.1 Cell Viability and Photoprotection Assay

The photoprotective effects of this compound can be evaluated using human skin fibroblasts (HSF) subjected to UVB-induced damage, following this standardized protocol [1]:

- Cell culture: Maintain HSF cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1].

- Compound treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (typically 1.25-5 μM) in culture medium. Include vehicle control (DMSO ≤0.1%) and positive control groups [1].

- UVB irradiation: After 24-hour pretreatment with this compound, expose cells to UVB radiation at 40 mJ/cm² using a UVB light source. Include non-irradiated controls for baseline comparison [1].

- Viability assessment: At 24 hours post-irradiation, measure cell viability using CCK-8 assay according to manufacturer's instructions. Calculate percentage viability relative to non-irradiated controls [1].

- Apoptosis detection: Analyze apoptosis rates using flow cytometry with Annexin V-FITC/PI double staining or TUNEL assay following manufacturer's protocols [1].

- Oxidative stress measurement: Assess intracellular ROS levels using DCFH-DA fluorescence probe. Measure fluorescence intensity with microplate reader or flow cytometry [1].

For autophagy evaluation, additional procedures include:

- Western blot analysis: Extract proteins using RIPA buffer, separate by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against LC3, p62, AMPK, p-AMPK, mTOR, and p-mTOR, followed by appropriate HRP-conjugated secondary antibodies [1].

- Immunofluorescence staining: Fix cells, permeabilize with Triton X-100, block with BSA, incubate with LC3 antibody overnight at 4°C, then with fluorescent secondary antibody. Visualize using confocal microscopy and quantify puncta formation [1].

5.1.2 Migration and Invasion Assays

The anti-migratory effects of this compound can be assessed using vascular smooth muscle cells (A7r5) stimulated with PDGF-BB, following this established methodology [1] [2]:

- Cell treatment: Culture A7r5 cells and pretreat with this compound (5-20 μM) for 1 hour before stimulating with PDGF-BB (20 ng/mL) [1].

- Migration assay: Perform wound healing/scrape assay by creating a uniform wound in confluent cell monolayers using a pipette tip. Capture images at 0, 12, 24, and 48 hours using phase-contrast microscopy. Quantify migration distance using image analysis software [1].

- Transwell migration: Seed this compound-treated cells in serum-free medium into upper chambers of Transwell inserts with 8-μm pores. Place complete medium with PDGF-BB in lower chambers as chemoattractant. After 6-24 hours incubation, fix migrated cells on lower membrane surface with methanol, stain with crystal violet, and count under microscope [1].

- Protein extraction and Western blot: Harvest treated cells and extract proteins for Western blot analysis of migration-related proteins including Ras, MEK, p-MEK, ERK, p-ERK, and MMP-2 [1] [2].

In Vivo Evaluation Protocols

5.2.1 Skin Photodamage Model

The efficacy of this compound in protecting against UV-induced skin damage can be evaluated in animal models using this established protocol [1]:

- Animals: Utilize male Kunming mice (or other appropriate strains), 6-8 weeks old, housed under standard conditions with free access to food and water. Obtain ethical committee approval before commencing studies [1].

- Group allocation: Randomly divide animals into control groups (non-UVB exposed), UVB-only model groups, and this compound treatment groups (varying doses). Include positive control groups if appropriate [1].

- UVB irradiation protocol: Shave dorsal skin areas and expose to UVB radiation at established erythemal doses (typically 1-2 minimal erythemal doses) daily for specified period. Protect non-UVB control groups from radiation exposure [1].

- Compound administration: Administer this compound topically (dissolved in appropriate vehicle) or orally by gavage at predetermined doses (based on in vitro effective concentrations). Continue treatment throughout UVB exposure period [1].

- Sample collection and analysis: At study endpoint, collect skin tissues for [1]:

- Histopathological examination: Fix tissues in formalin, embed in paraffin, section, and stain with H&E for morphological assessment.

- Biomarker analysis: Assess oxidative stress markers (SOD, MDA, GPX), inflammatory cytokines, and autophagy-related proteins (LC3, p62) in skin homogenates using ELISA or Western blot.

- Immunohistochemistry: Analyze expression and localization of key proteins including p-AMPK, p-mTOR, and LC3 in skin sections.

5.2.2 Cerebral Ischemia-Reperfusion Model

The cerebroprotective effects of this compound can be evaluated using a rat model of cerebral ischemia-reperfusion following this protocol [2]:

- Animal preparation: Use male Sprague-Dawley rats (250-300 g) anesthetized with appropriate anesthetic (e.g., chloral hydrate). Maintain body temperature at 37°C throughout surgical procedures [2].

- Ischemia induction: Perform middle cerebral artery occlusion (MCAO) using silicone-coated nylon monofilament inserted through external carotid artery into internal carotid artery to block middle cerebral artery [2].

- Compound administration: Administer this compound (50, 100, 200 mg/kg) orally 1 hour before ischemia induction and 24 hours after reperfusion. Include vehicle control and sham-operated groups [2].

- Assessment of outcomes [2]:

- Cerebral infarction evaluation: After 24 hours reperfusion, sacrifice animals, remove brains, section into coronal slices, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify infarct volumes using image analysis software.

- Neurological deficit scoring: Evaluate neurological function using established scoring systems (e.g., 0-5 point scale) assessing motor, sensory, reflex, and balance capabilities.

- Histopathological analysis: Process brain tissues for H&E staining and TUNEL staining to assess neuronal apoptosis in hippocampal CA1 region and cortical areas.

Research Applications and Future Perspectives

Current Research Applications

This compound's multifunctional bioactivity profile supports its investigation across multiple therapeutic areas. In dermatological research, its photoprotective properties through AMPK-mTOR mediated autophagy induction position it as a promising candidate for developing protective formulations against UV-induced skin damage, potentially slowing photoaging and reducing skin cancer risk [1]. The compound's ability to mitigate oxidative stress and inflammation while promoting cellular repair mechanisms addresses multiple pathological processes in photodamage simultaneously. In cardiovascular and cerebrovascular research, this compound's capacity to reduce oxidative stress, inhibit vascular smooth muscle cell migration, and protect against ischemia-reperfusion injury supports its potential application in preventing and treating atherosclerosis, restenosis, and stroke [2]. The dual inhibition of PI3K/Akt and Ras/MEK/ERK signaling pathways provides a mechanistic basis for its vasoprotective effects.

In oncology research, this compound demonstrates considerable promise as a multi-target anticancer agent, particularly for non-small cell lung cancer, renal cancer, and gastric cancer [2]. Its ability to simultaneously induce apoptosis, cause cell cycle arrest, inhibit migration, and reduce MMP-2 activity addresses multiple hallmarks of cancer, potentially overcoming the limitations of single-target agents that often develop resistance. The favorable safety profile of this compound, derived from natural sources with established food use, may facilitate its translation to clinical applications, particularly for chronic conditions requiring long-term intervention. Current research focuses on optimizing delivery systems, including nanoformulations and combination therapies, to enhance this compound's bioavailability and therapeutic efficacy.

Challenges and Future Research Directions

Despite promising results, several significant challenges must be addressed to advance this compound toward clinical application. The extraction efficiency from natural sources remains suboptimal, with conventional methods yielding relatively low quantities of high-purity compound [6]. Future research should prioritize developing and scaling up green extraction technologies, such as supercritical fluid extraction, microwave-assisted extraction, and Instantaneous Controlled Pressure Drop (DIC) systems, to improve yields while preserving compound integrity [6] [8]. The instability of this compound due to its high polyunsaturated fatty acid content presents formulation challenges, requiring advanced stabilization approaches including microencapsulation, nanoemulsification, and antioxidant co-formulations to enhance shelf-life and in vivo stability [6].

From a pharmacological perspective, key research priorities include [6] [1]:

- Comprehensive pharmacokinetic studies to elucidate this compound's absorption, distribution, metabolism, and excretion profiles

- Metabolite identification and activity assessment of this compound derivatives

- Synergistic combinations with established therapeutic agents across different disease areas

- Target engagement validation in human-relevant systems beyond current cellular and animal models

- Formulation optimization for specific administration routes including topical, oral, and potentially parenteral delivery

References

- 1. The skin photoprotective effect of this compound [sciencedirect.com]

- 2. This compound | Anticancer Agent [medchemexpress.com]

- 3. Safflower Seed - an overview [sciencedirect.com]

- 4. Sunflower oil [en.wikipedia.org]

- 5. A Review of New Methods for Extracting Oil from Plants to ... [mdpi.com]

- 6. Essential oils: Advances in extraction techniques, chemical ... [sciencedirect.com]

- 7. Comparison of Essential Oil Extraction Techniques and ... [pmc.ncbi.nlm.nih.gov]

- 8. An essential oil extraction process that could cut costs and ... [phys.org]

Chemical Profile and Basic Properties

Glycerol trilinoleate (Trilinolein) is a triacylglycerol where glycerol is fully esterified with three linoleic acid molecules [1] [2]. It is a primary constituent of various vegetable oils [2].

The table below summarizes its core chemical and physical properties:

| Property | Specification |

|---|---|

| Systematic Name | Propane-1,2,3-triyl tri[(9Z,12Z)-octadeca-9,12-dienoate] [2] |

| CAS Number | 537-40-6 [3] [4] [5] |

| Molecular Formula | C₅₇H₉₈O₆ [3] [5] [2] |

| Molecular Weight | 879.38 g/mol [3] [5] [2] |

| Density | 0.925 g/mL at 20 °C [3] [4] [5] |

| Physical State | Liquid [4] [5] |

| Melting Point | -5 - -4 °C [5] |

| Boiling Point | 816.5 ± 65.0 °C (Predicted) [5] |

| Storage | -20°C [3] [4] |

Biological Activities and Research Applications

Glycerol trilinoleate has demonstrated several beneficial biological activities in research, making it a compound of interest for therapeutic and cosmetic development.

| Activity/Application | Reported Effects / Context | Research Significance |

|---|---|---|

| Cardioprotective Effects | Reduces thrombogenicity (blood clot formation) and arrhythmias; increases erythrocyte deformability [3]. | Suggests potential for improving cardiovascular health. |

| Antioxidant Activity | Functions as an antioxidant, protecting cells from oxidative damage [3]. | The mechanism is a key research focus for its various protective roles. |

| Skin Photoprotection | Protects skin from UVB damage by inducing cellular autophagy via the AMPK-mTOR signaling pathway [6]. | Positions this compound as a promising candidate for cosmetic and dermatological products. |

| Epidermal Barrier Function | Serves as a source of linoleic acid for the synthesis of ω-O-acylceramides (acylCer), crucial lipids for maintaining the skin's permeability barrier [7]. | Links to skin disorders like ichthyosis when its metabolic pathway is disrupted [7]. |

| Industrial Application | Used as a feedstock for the continuous production of biodiesel from brown grease and other lipid sources [8]. | Offers an efficient and sustainable method for biofuel production. |

Experimental Protocols and Research Methodologies

Here are detailed methodologies for key experiments involving glycerol trilinoleate, based on recent research publications.

Investigating Skin Photoprotection via Autophagy Induction

This protocol is based on research into this compound's mechanism for protecting human skin fibroblasts (HSF) from UVB-induced damage [6].

- Cell Culture: Maintain Human Skin Fibroblasts (HSF) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- UVB Irradiation and Treatment: Culture HSF cells to 70-80% confluence. Replace the medium with PBS before exposing cells to UVB irradiation at a predetermined dose. After irradiation, replace PBS with fresh complete medium and treat the cells with a specific concentration of this compound (e.g., dissolved in DMSO, with a final DMSO concentration <0.1%). Include control groups (untreated, UVB-only, and vehicle-only).

- Analysis of Autophagy Markers:

- Western Blotting: Harvest cell lysates after treatment. Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key autophagy markers such as LC3-II, p62, and phosphorylated forms of AMPK and mTOR. Use β-actin as a loading control. The increased conversion of LC3-I to LC3-II and degradation of p62 indicate autophagy activation.

- Immunofluorescence Staining: Seed cells on coverslips. After treatment, fix cells, permeabilize, and incubate with an anti-LC3 antibody. Use a fluorescently-labeled secondary antibody to visualize LC3 puncta (autophagosomes) under a confocal microscope.

- Functional Assays: Perform additional assays like cell viability (MTT assay) and detection of intracellular ROS to correlate autophagy induction with cellular protection against UVB stress.

This experimental workflow can be visualized as follows:

Experimental workflow for studying this compound-induced photoprotection.

Analyzing the Role in Acylceramide Synthesis for Skin Barrier

This methodology is derived from studies on the ABHD5-PNPLA1 pathway, where this compound (as a source of linoleic acid) is crucial for synthesizing skin barrier lipids [7].

- Cell Transfection and Differentiation:

- Culture relevant cells (e.g., HEK293T, COS-7, or primary human keratinocytes) under standard conditions [7].

- Transfect cells with plasmids encoding proteins of interest (e.g., ABHD5, PNPLA1, PLIN2/Perilipin) using an appropriate transfection reagent.

- For keratinocytes, induce terminal differentiation in vitro to mimic the skin's epidermal barrier.

- Localization Studies via Fluorescence Microscopy:

- Co-transfect cells with fluorescently tagged ABHD5 (e.g., pEYFP-ABHD5) and PNPLA1 (e.g., pECFP-PNPLA1) constructs.

- After 24-48 hours, visualize the cells under a confocal microscope. Co-localization of ABHD5 and PNPLA1 on the surface of Lipid Droplets (LDs) is a key indicator of proper pathway function.

- To study disease mechanisms, introduce disease-associated ABHD5 mutations and observe disruptions in this co-localization.

- Lipidomic Analysis:

- Extract lipids from differentiated keratinocytes or tissue samples.

- Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of key lipid species, specifically ω-O-acylceramides (acylCer) and their precursor, ω-OH-ceramides.

- A functional pathway is indicated by high acylCer and low ω-OH-ceramide levels, while a defect shows the opposite profile.

The critical interaction and localization within this pathway is shown below:

ABHD5 recruits PNPLA1 to lipid droplets to synthesize skin barrier lipids.

Continuous Biodiesel Production via Esterification/Transesterification

This protocol details an efficient continuous method for converting this compound and other lipids into biodiesel (Fatty Acid Methyl Esters, FAME) [8].

- Catalyst Preparation:

- Use Lewis acid catalysts (BF₃ or AlCl₃) in free or immobilized forms.

- For immobilization, incorporate the catalysts into a silica matrix using sol-gel synthesis to create a heterogeneous catalyst.

- Reaction Setup:

- Use a continuous flow reactor equipped with an ultrasonic transducer (e.g., 20 kHz frequency).

- Prepare the feedstock: dissolve commercial this compound, other oils, or brown grease (BG) in a suitable solvent.

- Continuous Process:

- Pump the feedstock and methanol (in an optimized molar ratio) together through the reactor containing the immobilized catalyst.

- The reaction proceeds under ultrasonic activation at room temperature without external heating.

- Monitor the conversion yield over time (e.g., up to 15 hours) to assess catalyst stability and process efficiency.

- Analysis:

- Analyze the output stream using Gas Chromatography (GC) or other analytical techniques to quantify FAME yield and conversion efficiency.

Key Signaling Pathways and Mechanisms of Action

The biological activities of glycerol this compound are mediated through specific molecular pathways.

Autophagy Induction via AMPK-mTOR for Photoprotection

Research indicates that this compound protects skin cells from UVB-induced photodamage by inducing cellular autophagy. This process is regulated through the AMPK-mTOR signaling axis [6]. The proposed mechanism can be summarized as follows:

- This compound treatment leads to the activation of AMPK (AMP-activated protein kinase).

- Activated AMPK subsequently inhibits mTOR (mammalian target of rapamycin), a key negative regulator of autophagy.

- With mTOR inhibited, the autophagy process is initiated, leading to the formation of autophagosomes that clear UVB-damaged cellular components.

- This enhanced clearance of damaged material contributes to increased cell survival and reduced photodamage.

The flow of this signaling pathway is shown below:

Proposed pathway for this compound-induced autophagy via AMPK/mTOR.

Key Considerations for Researchers

For scientists planning to work with glycerol trilinoleate, please consider the following:

- Storage and Handling: The compound is a liquid and should be stored at -20°C. It is classified as a combustible liquid [3] [4] [5]. Standard personal protective equipment (PPE) such as gloves and eyeshields is recommended [4].

- Solubility and Formulation: It is sparingly soluble in chloroform and slightly soluble in hexanes [5]. For in vivo studies, it may require specific formulation using solvents like DMSO, PEG300, Tween 80, or corn oil to create a clear solution [3].

- Purity for Research: Various purity grades are available commercially, including ≥98% (TLC) and >95.0% (GC), often supplied in sealed ampoules [4] [5].

- Analytical Standard: An analytical standard (100 mg) is available for precise quantification in experiments like HPLC [5].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Linolein - Wikipedia [en.wikipedia.org]

- 3. Glycerol trilinoleate | Mechanism | Concentration [selleckchem.com]

- 4. Glyceryl trilinoleate = 98 TLC, liquid 537-40-6 [sigmaaldrich.com]

- 5. This compound | 537-40-6 [chemicalbook.com]

- 6. The skin photoprotective effect of this compound [sciencedirect.com]

- 7. Defective targeting of PNPLA1 to lipid droplets causes ... [pmc.ncbi.nlm.nih.gov]

- 8. Toward Efficient Continuous Production of Biodiesel from ... [mdpi.com]

Physical & Chemical Properties of Trilinolein

The table below summarizes the key physicochemical properties of Trilinolein from the searched SDS documents. Please note the discrepancies between sources.

| Property | Value / Description | Source / Notes |

|---|---|---|

| CAS Number | 537-40-6 | Consistent across all sources [1] [2] [3] |

| Molecular Formula | C₅₇H₉₈O₆ | Consistent across all sources [1] [2] [3] |

| Molecular Weight | 879.38 g/mol | [1] [3] |

| Physical State | Liquid [1] / Solid [3] | Conflict between sources; may depend on purity or storage conditions. |

| Appearance | Colourless to Pale Yellow | [1] |

| Density | 0.925 g/mL @ 20°C | [1] |

| Melting Point | 133°C (lit.) | Cited for the "liquid" form SDS [1] |

| Boiling Point | 80°C @ 15 mmHg (lit.) | [1] |

| Flash Point | 79°C (lit.) | [1] |

| Solubility | Sparingly in Chloroform, Slightly in Hexanes | [1] |

Hazard Identification and Classification

The identified SDS sources classify the hazards of this compound differently, as summarized below.

| Source | GHS Classification | Hazard Statements | Signal Word |

|---|---|---|---|

| Chemicalbook [1] | Not Classified | H413: May cause long lasting harmful effects to aquatic life | No signal word |

| DC Chemicals [3] | Acute Toxicity (Oral, Category 4); Aquatic Acute & Chronic (Category 1) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Not specified |

This discrepancy highlights the importance of using a single, authoritative SDS from your chemical supplier for your specific batch when establishing laboratory safety protocols.

Safe Handling, Storage, and Disposal

The following workflow synthesizes the recommended safety practices from the search results. Given the conflicting hazard classifications, adhering to the more conservative recommendations is prudent.

This compound safety handling workflow

First Aid and Emergency Measures

Standard first aid procedures are recommended, though specific toxicological data is limited [1] [3].

- Inhalation: Move person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention [1].

- Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Consult a doctor [1].

- Eye Contact: Rinse cautiously with water for at least 15 minutes, including under eyelids. Consult a doctor [1] [3].

- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately [1] [3].

Experimental Protocol Considerations

The search results do not provide specific experimental methodologies for using this compound. For detailed protocols, you would need to consult specialized scientific literature. However, the SDS information allows for the establishment of a foundational safety protocol for any experimental work:

- Pre-Experiment Risk Assessment: Review the authoritative SDS from your chemical supplier. Note the conflicting hazard information and plan controls accordingly.

- Engineering Controls: Perform all procedures involving the handling of this compound powder or solutions in a properly functioning fume hood or biological safety cabinet to prevent inhalation of aerosols.

- Personal Protective Equipment (PPE): As detailed in the workflow diagram, wear appropriate PPE, including lab coat, gloves, and safety goggles.

- Waste Management: Collect all waste containing this compound, including contaminated absorbent materials, in a dedicated, clearly labeled container for disposal as hazardous chemical waste, in accordance with institutional and environmental regulations [1] [3].

Key Information Summary

- Conflicting Classifications: The most critical finding is the discrepancy in hazard classification between sources. One SDS indicates the substance is "Not Classified" with a single environmental warning [1], while another classifies it as harmful if swallowed and very toxic to aquatic life [3].

- Primary Hazard Consensus: Both sources agree on the potential for long-lasting harmful effects to aquatic life [1] [3], making environmental protection a top priority.

- Data Gaps: The available SDSs lack comprehensive quantitative toxicological data (e.g., LD50, EC50), which are essential for a full risk assessment.

Recommendations for Researchers

Given the data limitations and conflicts, I suggest you:

- Identify Your Supplier's SDS: Obtain and use the specific SDS provided by the manufacturer (e.g., Accu-Standard, Sigma-Aldrich, TCI) from which you purchased this compound, as these are referenced in the search results [2].

- Consult Primary Literature: Search toxicology databases and scientific journals for studies on this compound to fill data gaps.

- Apply Precautionary Principle: In the absence of conclusive data, implement the more stringent set of hazard controls.

References

trilinolein hazard statements H413

Hazard Summary for Trilinolein

| Aspect | Classification / Information |

|---|---|

| GHS Hazard Statement | H413 [1] [2] |

| Hazard Statement Text | May cause long lasting harmful effects to aquatic life [1] [2] |

| Signal Word | No signal word assigned [1] |

| Hazard Pictogram | Not applicable (GHS09 environment pictogram typically for H400, H401, H410, H411) [3] |

| Precautionary Statements | P273 (Avoid release to the environment) and P501 (Dispose of contents/container to...) [1] |

Regulatory and Safety Context

- Environmental Hazard: The H413 statement places this compound in the lowest category (Category 4) for chronic hazards to the aquatic environment [2]. This indicates adverse effects are possible but are considered less severe than categories defined by H412, H411, or H410.

- Broader Safety Profile: A comprehensive safety assessment of various glyceryl triesters (triglycerides), including this compound, concluded that these ingredients are safe as used in cosmetic formulations [4]. The assessment noted that triglycerides primarily function as skin-conditioning agents and are metabolized similarly to dietary fats when ingested [4].

- Penetration Enhancement Note: The same safety assessment highlights that some glyceryl triesters can enhance the skin penetration of other chemicals. It recommends exercising care when formulating cosmetics with these ingredients [4].

Risk Management and Handling Guidance

For researchers handling this compound in a laboratory setting, the following protocols are advised based on its Safety Data Sheet (SDS) information [1]:

- Personal Protective Equipment (PPE): Wear fire-resistant, impervious clothing and chemical-impermeable gloves. Use safety goggles and ensure adequate ventilation. If exposure limits are unknown or irritation is experienced, use a full-face respirator.

- Spill and Leak Procedure: Avoid creating dust and prevent the substance from entering drains or the environment. Collect spilled material into suitable closed containers for disposal using spark-proof tools.

- Safe Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, separated from foodstuffs and incompatible materials.

- Waste Disposal: The material should be disposed of at a licensed chemical destruction plant or via controlled incineration. Do not contaminate water, food, or feed through storage or disposal practices.

Experimental & Regulatory Considerations

The following diagram outlines the key considerations for handling this compound based on its hazard profile.

This compound Handling Protocol

This information should be integrated into your laboratory's chemical hygiene plan and environmental management procedures.

References

Documented Antioxidant Activity of Trilinolein

The table below summarizes the key finding on trilinolein's antioxidant potency from a study using the Enhanced Chemiluminescence assay.

| Assay Method | Reported Activity | Concentration Range Tested | Reference Compound & Activity |

|---|---|---|---|

| Enhanced Chemiluminescence [1] | Max reduction of oxygen-derived free radicals: -48.0% [1] | 10⁻¹⁰ M to 10⁻⁶ M [1] | Trolox: -39.2% maximal reduction [1] |

This data confirms that this compound exhibits potent antioxidant activity, outperforming the water-soluble vitamin E analog Trolox in this specific assay system [1].

Adapted ORAC Assay Protocol for Lipid-Soluble Antioxidants

No dedicated protocol for this compound was found, but the Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized and highly relevant method for determining the antioxidant capacity of substances, including lipids [2] [3]. The following protocol can be adapted for this compound.

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation caused by peroxyl radicals generated from AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride]. The degree of protection is quantified by comparing the area under the fluorescence decay curve to that of a standard antioxidant, Trolox. The result is expressed as Trolox Equivalents (TE), which allows for the comparison of different compounds [2].

Reagents and Equipment

- Reagents:

- Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

- Fluorescein (free acid)

- AAPH [2,2'-azobis(2-methylpropionamidine) dihydrochloride]

- Phosphate buffer (75 mM, pH 7.4)

- Test compound: this compound (Ensure high purity, e.g., ≥95%)

- Equipment:

- Fluorescence microplate reader (capable of excitation at ~485 nm and emission at ~520 nm)

- Thermally controlled incubator (set to 37°C)

- Black, clear-bottom 96-well microplates

- Multichannel pipettes

Experimental Workflow

The diagram below illustrates the key steps of the ORAC assay procedure.

Detailed Procedure

Step 1: Preparation of Stock Solutions

- Trolox Standard Curve: Prepare a dilution series of Trolox in phosphate buffer (e.g., 200, 100, 50, 25, 12.5 µM). Prepare fresh daily [2].

- Fluorescein Stock: Prepare a 10 nM working solution in phosphate buffer. Keep on ice and protected from light [2].

- AAPH Solution: Prepare a 240 mM solution in phosphate buffer. Keep on ice and use immediately [2].

- This compound Samples: Prepare suitable dilutions of this compound. Due to its lipophilic nature, it may need to be dissolved in a small amount of an appropriate solvent (e.g., acetone, ethanol, DMSO) before dilution with buffer, ensuring the final solvent concentration is low (e.g., <1%) to avoid interference.

Step 2: Plate Setup and Measurement

- In each well of a black 96-well plate, pipette 150 µL of the 10 nM fluorescein solution.

- Add 25 µL of Trolox standard, this compound sample, or blank (phosphate buffer) to the respective wells. All samples and standards should be run in triplicate.

- Seal the plate and incubate at 37°C for 30 minutes.

- Using the plate reader's injector or a multichannel pipette, quickly add 25 µL of the 240 mM AAPH solution to each well to initiate the reaction.

- Immediately begin kinetic readings, recording fluorescence (Ex. 485 nm, Em. 520 nm) every 90 seconds for 120 minutes [2].

Step 3: Data Analysis

- For each well, calculate the Area Under the Curve (AUC) of the fluorescence decay over time.

- Calculate the net AUC by subtracting the AUC of the blank.

- Generate a standard curve by plotting the net AUC of the Trolox standards against their concentration.

- Determine the Trolox Equivalents (TE) for the this compound samples using the linear regression equation from the standard curve.

Critical Experimental Considerations for this compound

- Solubility: this compound is a triglyceride and is not soluble in aqueous buffers. You must optimize its solubilization. Using a co-solvent like acetone or ethanol is common, but the final concentration must be uniform across all wells and low enough not to affect the assay chemistry [3].

- Positive Controls: In addition to Trolox, other lipid-soluble antioxidants like α-tocopherol (vitamin E) can be used as positive controls for method validation.

- Assay Specificity: The ORAC assay specifically targets peroxyl radical scavenging activity. To build a comprehensive antioxidant profile for this compound, consider using other assays like DPPH or ABTS⁺ decolorization assays, which measure hydrogen-donating ability and are also adaptable for lipids [4] [5] [6].

References

- 1. The in vitro antioxidant activity of this compound and other lipid- ... [pubmed.ncbi.nlm.nih.gov]

- 2. ORAC assay to determine antioxidant capacity [bmglabtech.com]

- 3. Navigating the complexity of lipid oxidation and antioxidation [sciencedirect.com]

- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 5. Comparative Study of Chemical Compositions and ... [mdpi.com]

- 6. Detection and Characterization of Bioactive Fraction with ... [microbiologyjournal.org]

Quantitative Effects of Trilinolein on Endothelial Cell Viability

| Assay Type | Experimental Condition | Key Parameters Measured | Results | Significance |

|---|---|---|---|---|

| Cell Viability (oxLDL model) [1] | oxLDL-induced stress on endothelial cells | Cell viability (%) | Triolein: 90% ± 0.01; Trilinolein: 78% ± 0.02; Tristearin: 55% ± 0.03 | P < 0.05 vs. oxLDL control |

| Apoptosis Assay [1] | oxLDL-induced stress on endothelial cells | Apoptosis rate (%) | oxLDL: 23%; +this compound: 19%; +Triolein: 16%; +Tristearin: 34% | P < 0.05 vs. oxLDL control |

| Gene Expression [1] | oxLDL-stimulated endothelial cells | ICAM-1 and E-selectin mRNA | Inhibited expression with this compound/triolein | Anti-inflammatory effect |

| ROS Generation [2] | Angiotensin II-induced cardiomyocyte hypertrophy | Intracellular ROS | Significant inhibition by this compound | Antioxidant mechanism |

Introduction

This compound, a triacylglycerol isolated from the Chinese herb Sanchi (Panax notoginseng), has demonstrated significant cardioprotective and vascular protective effects in preclinical studies. [2] [3] Its therapeutic potential is largely attributed to potent antioxidant properties that counteract oxidative stress in cardiovascular cells. Research indicates that this compound specifically protects endothelial cells from oxidized low-density lipoprotein (oxLDL)-induced damage, a critical step in the initiation of atherosclerosis. [1] These Application Notes provide detailed protocols for assessing this compound's effects on endothelial cell viability, enabling researchers to standardize investigations into its protective mechanisms.

Detailed Experimental Protocols

MTT Cell Viability Assay for this compound Protection

Principle: The MTT assay measures metabolic activity as a marker of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4] [5]

Materials:

- Endothelial cells (e.g., HUVEC or RAECs)

- This compound (dissolved in appropriate solvent such as DMSO)

- oxLDL (for stress induction)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Cell culture plates (96-well)

- Spectrophotometric plate reader

- Cell Seeding: Seed endothelial cells in 96-well plates at 5 × 10³ cells/well in complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow attachment.

- Treatment:

- Pre-treat cells with this compound (e.g., 10-100 μM) for 2 hours

- Add oxLDL (150-200 μg/mL) to induce oxidative stress

- Include controls: untreated cells (viability control), oxLDL-only (stress control), solvent-only (vehicle control)

- MTT Incubation: After 24-hour treatment, add MTT solution (0.2-0.5 mg/mL final concentration). Incubate for 1-4 hours at 37°C.

- Solubilization: Carefully remove medium and add solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution). Mix thoroughly to dissolve formazan crystals.

- Absorbance Measurement: Read absorbance at 570 nm with reference wavelength of 630-650 nm.

Calculation:

Cell Viability (%) = (A_treated - A_blank) / (A_control - A_blank) × 100

Troubleshooting:

- High background: Ensure proper removal of MTT solution before solubilization

- Precipitation: Use filtered MTT solution and ensure complete dissolution of formazan

- Chemical interference: Test this compound with MTT alone to rule out direct reduction [4] [5]

Apoptosis Detection by TUNEL Assay

Principle: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation during apoptosis by labeling 3'-OH ends with fluorescent nucleotides. [6]

Procedure: [6]

- Cell Culture: Plate RAECs on chamber slides or coverslips. Treat with this compound and oxLDL as described in viability assay.

- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

- Permeabilization: Treat with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

- Labeling: Apply TUNEL reaction mixture according to manufacturer's instructions. Incubate for 60 minutes at 37°C in humidified dark chamber.

- Counterstaining: Mount with DAPI-containing medium to visualize all nuclei.

- Visualization: Analyze under fluorescence microscope. Apoptotic cells show green nuclear fluorescence.

Intracellular ROS Detection

Principle: ROS generation can be measured using redox-sensitive fluorescent dyes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to fluorescent DCF in the presence of reactive oxygen species. [3]

- Cell Treatment: Culture and treat endothelial cells as described in previous protocols.

- Dye Loading: Incubate cells with DCFH-DA (10-20 μM) in serum-free medium for 30-45 minutes at 37°C.

- Stimulation: Apply oxidative stress inducer (angiotensin II, norepinephrine, or oxLDL).

- Measurement: Monitor fluorescence intensity (Ex/Em = 485/535 nm) using microplate reader or fluorescence microscope.

Experimental Workflow & Mechanism of Action

The diagrams below outline the complete experimental workflow for evaluating this compound's effects and its proposed mechanism of action at the molecular level.

Data Interpretation Guidelines

- Viability Thresholds: ≥80% viability indicates healthy culture; 50-80% suggests moderate effect; ≤50% indicates significant cytotoxicity [5]

- Antioxidant Efficacy: Compare ROS reduction between this compound and known antioxidants (e.g., N-acetylcysteine) [2] [3]

- Inflammatory Markers: Significant inhibition of ICAM-1 and E-selectin mRNA demonstrates anti-inflammatory properties [1]

Troubleshooting Common Issues

- High variability in viability assays: Use consistent cell passage numbers and ensure uniform seeding density

- Poor this compound solubility: Optimize solvent concentration (DMSO should typically be <0.1%)

- Inconsistent oxLDL effects: Validate oxLDL activity with positive controls and use consistent batches

- Weak antioxidant signals: Confirm dye concentration and incubation time; include positive antioxidant controls [5]

Conclusion

These Application Notes provide standardized methodologies for evaluating this compound's protective effects on endothelial cells. The consistent demonstration of this compound's ability to maintain cell viability under oxidative stress (78-90% viability versus 55% with tristearin) and reduce apoptosis (19% versus 23% with oxLDL alone) supports its potential therapeutic value in cardiovascular diseases characterized by endothelial dysfunction. [1] The detailed protocols enable researchers to reliably assess both viability endpoints and underlying mechanisms involving antioxidant and anti-inflammatory pathways.

References

- 1. Triolein and this compound ameliorate oxidized low-density ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound on angiotensin II-induced ... [sciencedirect.com]

- 3. The inhibitory effect of this compound on norepinephrine ... [link.springer.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell viability assays [abcam.com]

- 6. Frontiers | A vascular endothelial , neuron, and microglia tri-culture... cell [frontiersin.org]

Comprehensive Technical Guide: Trilinolein Extraction, Purification, and Analytical Methods

Introduction to Trilinolein and Key Physicochemical Properties

This compound (CAS 537-40-6) is a triacylglycerol molecule consisting of glycerol esterified with three linoleic acid (C18:2) chains. This unique structure, where all three fatty acid positions are occupied by linoleic acid, makes it a chemically defined triglyceride of significant interest in pharmaceutical, cosmetic, and nutraceutical applications. This compound occurs naturally in various plant oils, with particularly high concentrations found in safflower oil, which contains 82.52 ± 1.854% cis-linoleic acid [1]. The compound has gained research attention due to its demonstrated anti-inflammatory and antioxidant properties, which show promise for therapeutic applications, particularly in dermatological conditions such as atopic dermatitis [2].

The molecular structure of this compound contributes to its physicochemical characteristics, which are essential considerations for extraction and purification protocol development. This compound has a molecular formula of C₅₇H₉₈O₆ and a molecular weight of 879.38 g/mol [3]. It exists as a liquid at room temperature with a melting point of -5 to -4°C and a boiling point of approximately 816.5±65.0°C [3]. Its density is 0.925 g/mL at 20°C, and it displays limited solubility in water but is soluble in organic solvents such as chloroform and hexanes [3]. These properties directly influence the selection of appropriate extraction solvents and purification conditions, which will be detailed in subsequent sections of this application note.

Table 1: Physicochemical Properties of this compound (CAS 537-40-6)

| Property | Value | Unit | Source/Measurement |

|---|---|---|---|

| CAS Registry Number | 537-40-6 | - | [3] |

| Molecular Formula | C₅₇H₉₈O₆ | - | [3] |

| Molecular Weight | 879.38 | g/mol | [3] |

| Melting Point | -5 to -4 | °C | [3] |

| Boiling Point | 816.5±65.0 | °C | Predicted [3] |

| Density | 0.925 | g/mL at 20°C | [3] |

| Solubility in Water | Low | - | [3] |

| Solubility in Organic Solvents | Soluble in chloroform (sparingly), hexanes (slightly) | - | [3] |

Extraction Methods from Natural Sources

Mechanical Disruption Methods

Efficient cellular disruption is a critical prerequisite for successful this compound extraction from biological matrices such as yeast, fungi, or plant tissues. The rigidity of cellular walls in these organisms presents a significant barrier to solvent penetration, necessitating mechanical disruption to liberate intracellular lipids. Research has demonstrated that high-pressure homogenization (HPH) and bead milling (BM) are particularly effective methods, achieving cell disruption efficiencies exceeding 90% for oleaginous yeasts such as Saitozyma podzolica DSM 27192 [4]. This high level of disruption directly correlates with enhanced lipid recovery yields. In contrast, sonication has proven less effective for robust microbial systems, resulting in lower disruption efficiencies and consequently reduced this compound yields [4]. The selection of an appropriate disruption method must be optimized for each biological source, as cell wall composition varies significantly between species, directly impacting the efficiency of this compound liberation.

Solvent Extraction Systems

Following effective cellular disruption, solvent selection plays a decisive role in this compound extraction efficiency. The ethanol-hexane (EH) system has emerged as a highly effective solvent combination, particularly when paired with high-efficiency disruption methods. In comparative studies, the EH system extracted 46.9 ± 4.4% lipid/cell dry weight from S. podzolica, representing a 2.7-fold increase over less optimized combinations such as ultrasound with Folch extraction [4]. While the classic Folch (chloroform-methanol) and Bligh & Dyer methods remain popular for laboratory-scale lipid extraction, their efficiency is heavily dependent on the preceding disruption step [4]. For plant sources such as safflower seeds, primary purification using specialized filtration systems with natural fiber materials like flax fiber has shown promise not only in clarifying the oil but potentially in enriching beneficial components [1]. This integrated approach of mechanical disruption followed by solvent extraction represents the current gold standard for efficient this compound recovery from biological matrices.

Table 2: Comparison of Extraction Methods and Their Efficiencies

| Extraction Method | Cell Disruption Efficiency (%) | Lipid Yield (% CDW) | Advantages | Limitations |

|---|---|---|---|---|

| High-Pressure Homogenization + Ethanol-Hexane | >90% [4] | 46.9 ± 4.4 [4] | High disruption efficiency; Excellent lipid recovery; Scalable | High energy input; Potential heat generation |

| Bead Milling + Folch Extraction | 74% (A. porosum) [4] | Not specified | Effective for tough cell walls; Compatible with various solvents | Time-consuming; Bead wear and contamination |